(1-Cyclopropylethyl)(1-phenylethyl)amine chemical properties
(1-Cyclopropylethyl)(1-phenylethyl)amine chemical properties
An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of (1-Cyclopropylethyl)(1-phenylethyl)amine
Abstract
(1-Cyclopropylethyl)(1-phenylethyl)amine is a chiral secondary amine that, while not extensively documented in current chemical literature, represents a molecule of significant interest at the intersection of synthetic chemistry, catalysis, and medicinal chemistry. Its structure combines the well-known 1-phenylethylamine scaffold, a cornerstone of many bioactive molecules and chiral auxiliaries, with a novel 1-cyclopropylethyl group. The presence of two distinct stereocenters suggests a rich stereochemical landscape with four possible stereoisomers. This guide presents a comprehensive theoretical framework for the synthesis, purification, characterization, and potential utility of this molecule. We provide detailed, field-proven protocols derived from analogous transformations, predictive data for its physicochemical and spectroscopic properties, and a discussion of its potential as a chiral ligand and a scaffold for drug discovery.
Introduction and Molecular Overview
(1-Cyclopropylethyl)(1-phenylethyl)amine is a secondary amine characterized by two chiral substituents attached to the nitrogen atom: a 1-phenylethyl group and a 1-cyclopropylethyl group. The core structure is notable for several key features that dictate its chemical behavior and potential utility:
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Dual Chirality: The molecule possesses two stereogenic centers at the C1 position of both the phenylethyl and cyclopropylethyl fragments. This gives rise to four distinct stereoisomers: (R,R), (S,S), (R,S), and (S,R). The control and separation of these stereoisomers are paramount for any application in stereoselective processes or pharmacology.
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Phenethylamine Scaffold: The inclusion of the 1-phenylethylamine moiety is significant. This structural motif is a well-established pharmacophore found in a vast array of central nervous system (CNS) agents, stimulants, and other pharmaceuticals. Its presence suggests a potential for biological activity.
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Cyclopropyl Group: The cyclopropyl ring is a strained, three-membered carbocycle that imparts unique conformational rigidity and electronic properties. In medicinal chemistry, it is often used as a "bioisostere" for a vinyl or isopropyl group and can influence metabolic stability and binding affinity.
This guide serves as a foundational document for researchers contemplating the synthesis and exploration of this novel chemical entity.
Molecular Structure and Stereoisomers
The systematic IUPAC name is N-(1-cyclopropylethyl)-1-phenylethan-1-amine.
Figure 1: General structure of (1-Cyclopropylethyl)(1-phenylethyl)amine. Asterisks (*) denote the two stereocenters.
Predicted Physicochemical & Spectroscopic Properties
While empirical data is unavailable, the properties of the target molecule can be reliably predicted based on its constituent parts and established chemical principles.
Physicochemical Data (Predicted)
| Property | Predicted Value | Rationale / Notes |
| Molecular Formula | C₁₃H₁₉N | --- |
| Molecular Weight | 189.30 g/mol | --- |
| Appearance | Colorless to pale yellow oil | Typical for secondary amines of this molecular weight. |
| Boiling Point | ~250-270 °C (at 760 mmHg) | Estimated based on similar structures like N-benzylethanamine. Subject to hydrogen bonding. |
| Solubility | Soluble in common organic solvents (e.g., EtOH, DCM, EtOAc). Sparingly soluble in water. | The molecule is largely nonpolar, but the amine group allows for protonation and solubility in acidic aqueous solutions (e.g., 1M HCl). |
| pKa (Conjugate Acid) | ~10-11 | Typical for a secondary alkyl amine. |
Predicted Spectroscopic Profile
| Spectroscopy | Feature | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |
| ¹H NMR (400 MHz, CDCl₃) | Phenyl protons | 7.20-7.40 ppm (m, 5H) |
| N-H proton | 1.0-2.5 ppm (broad s, 1H) | |
| Phenylethyl CH | 3.80-3.95 ppm (q, J=6.6 Hz, 1H) | |
| Phenylethyl CH₃ | 1.35-1.45 ppm (d, J=6.6 Hz, 3H) | |
| Cyclopropylethyl CH | 2.50-2.65 ppm (m, 1H) | |
| Cyclopropylethyl CH₃ | 1.05-1.15 ppm (d, J=6.8 Hz, 3H) | |
| Cyclopropyl CH | 0.80-0.95 ppm (m, 1H) | |
| Cyclopropyl CH₂ | 0.30-0.60 ppm (m, 4H) | |
| ¹³C NMR (100 MHz, CDCl₃) | Aromatic C (ipso) | ~145 ppm |
| Aromatic C (o, m, p) | ~126-129 ppm | |
| Phenylethyl CH | ~58-60 ppm | |
| Cyclopropylethyl CH | ~55-57 ppm | |
| Phenylethyl CH₃ | ~23-25 ppm | |
| Cyclopropylethyl CH₃ | ~18-20 ppm | |
| Cyclopropyl CH | ~12-14 ppm | |
| Cyclopropyl CH₂ | ~3-6 ppm | |
| IR (Neat) | N-H stretch | 3300-3350 cm⁻¹ (weak, sharp) |
| C-H stretch (sp², aromatic) | 3020-3080 cm⁻¹ | |
| C-H stretch (sp³, aliphatic) | 2850-2980 cm⁻¹ | |
| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |
| Mass Spec. (EI) | Molecular Ion [M]⁺ | m/z 189 |
| Major Fragment | m/z 105 (Benzylic cleavage, [C₈H₉]⁺) | |
| Major Fragment | m/z 84 (Cleavage alpha to N, [C₅H₁₀N]⁺) |
Proposed Synthesis and Purification
The most direct and reliable method for synthesizing this target is through reductive amination. This well-established transformation combines a ketone and an amine in the presence of a reducing agent to form a new C-N bond.
Retrosynthetic Analysis
The C-N bonds can be disconnected in two ways, leading to two viable synthetic routes starting from commercially available materials. Route A is generally preferred as 1-phenylethanamine is readily available in both enantiopure forms.
Figure 2: Retrosynthetic analysis for (1-Cyclopropylethyl)(1-phenylethyl)amine via reductive amination.
Detailed Synthetic Protocol: Reductive Amination
This protocol describes the synthesis using Route A. It is designed as a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC).
Materials:
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(R)- or (S)-1-Phenylethanamine (1.0 eq)
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1-Cyclopropylethanone (1.1 eq)
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Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
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Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)
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Acetic Acid (catalytic, ~5 mol%)
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Saturated aq. Sodium Bicarbonate (NaHCO₃)
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Brine (Saturated aq. NaCl)
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Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylethanamine (1.0 eq) and 1-cyclopropylethanone (1.1 eq) to anhydrous DCM.
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Imine Formation: Add a catalytic amount of acetic acid (~5 mol%) and stir the mixture at room temperature for 1 hour.
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Causality: The acid catalyzes the formation of the intermediate iminium ion, which is the electrophile in the subsequent reduction step. Monitoring by TLC (e.g., 9:1 Hexanes:EtOAc) should show the consumption of the starting materials and the formation of a new, less polar spot corresponding to the imine/enamine.
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
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Expertise: NaBH(OAc)₃ is the reducing agent of choice because it is mild, selective for imines in the presence of ketones, and does not react violently with the acidic catalyst.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction to completion by TLC or LC-MS, observing the disappearance of the imine intermediate and the appearance of the more polar amine product spot.
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Aqueous Workup: Quench the reaction by slowly adding saturated aq. NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
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Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
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Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.
Purification Protocol: Flash Column Chromatography
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Adsorbent: Slurry silica gel in the starting eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
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Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the column.
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Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., 2% to 20%). The product is less polar than the starting amine but more polar than any unreacted ketone.
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Fraction Collection: Collect fractions and analyze by TLC. Combine fractions containing the pure product and concentrate under reduced pressure to afford the purified amine.
Proposed Analytical Methodologies
Structural & Purity Confirmation
A multi-faceted approach is required to confirm the identity and purity of the synthesized compound.
Figure 3: Workflow for the analysis and characterization of the synthesized amine.
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LC-MS: The primary tool for confirming the molecular weight (m/z = 190.16 for [M+H]⁺) and assessing purity.
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NMR Spectroscopy: Essential for unambiguous structural elucidation. The predicted shifts in Section 2.2 provide a reference for confirming the connectivity of the molecule.
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FT-IR Spectroscopy: Confirms the presence of key functional groups, most notably the N-H stretch, providing evidence of a secondary amine.
Stereoisomer Analysis: Chiral HPLC
Since the synthesis from a chiral amine and a prochiral ketone produces a mixture of diastereomers, their separation and quantification are critical.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
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Column Selection: A chiral stationary phase (CSP) is required. Columns based on immobilized polysaccharides (e.g., amylose or cellulose derivatives) are highly effective for separating amine enantiomers and diastereomers. A common choice would be a Chiralpak® IA or IC column.
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Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent (e.g., n-Hexane or Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). An amine additive (e.g., 0.1% Diethylamine, DEA) is crucial to prevent peak tailing by deactivating acidic sites on the silica support.
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Method Development: Start with an isocratic method (e.g., 95:5 Hexane:IPA + 0.1% DEA) at a flow rate of 1 mL/min. Monitor the separation by UV detection at ~210 nm or 254 nm.
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Optimization: Adjust the ratio of alcohol modifier to achieve baseline separation of the two diastereomers. The elution order will depend on the specific CSP and the absolute configuration of the stereoisomers.
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Quantification: The diastereomeric ratio (d.r.) can be determined by integrating the peak areas of the two separated diastereomers.
Theoretical Applications & Future Directions
The unique structure of (1-Cyclopropylethyl)(1-phenylethyl)amine suggests potential applications in two primary areas:
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Asymmetric Catalysis: Chiral diamines and secondary amines are privileged structures for use as ligands in transition-metal-catalyzed reactions (e.g., asymmetric hydrogenation, transfer hydrogenation). The C₂-symmetric (R,R) and (S,S) isomers could be investigated as ligands for metals like Ruthenium or Iridium. The diastereomeric (R,S) and (S,R) isomers could serve as valuable mechanistic probes.
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Medicinal Chemistry Scaffold: As a novel phenethylamine derivative, this molecule is a candidate for biological screening. The combination of the phenethylamine core with the metabolically robust cyclopropyl group could lead to compounds with interesting CNS activity, improved metabolic profiles, or novel receptor binding affinities. It serves as a valuable starting point for building a library of derivatives for structure-activity relationship (SAR) studies.
Safety Considerations
As a novel chemical, (1-Cyclopropylethyl)(1-phenylethyl)amine should be handled with caution, assuming it is potentially toxic and irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheets (SDS) for all reagents used in the synthesis.
References
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Title: The Cyclopropyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Reductive Amination of Carbonyl Compounds with Borohydride and Borane Reducing Agents Source: Organic Reactions URL: [Link]
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Title: Sodium Triacetoxyborohydride: A Mild and Selective Reducing Agent for the Reductive Amination of Aldehydes and Ketones Source: The Journal of Organic Chemistry URL: [Link]
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Title: Polysaccharide-based Chiral Stationary Phases for High-Performance Liquid Chromatographic Enantioseparation Source: Journal of Chromatography A URL: [Link]
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Title: Chiral Amines as Organocatalysts and Ligands in Asymmetric Synthesis Source: Chemical Reviews URL: [Link]
